molecular formula C9H10BrNO B6203959 N-(3-bromophenyl)oxetan-3-amine CAS No. 1343257-39-5

N-(3-bromophenyl)oxetan-3-amine

Cat. No.: B6203959
CAS No.: 1343257-39-5
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)oxetan-3-amine is a chemical compound characterized by the presence of a bromophenyl group attached to an oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Ring-opening reactions often require acidic or basic catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while ring-opening reactions can produce linear or branched compounds .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)oxetan-3-amine involves its interaction with molecular targets through its bromophenyl and oxetane moieties. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The bromophenyl group can participate in various binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxetane derivatives and bromophenyl-substituted compounds. Examples include:

Uniqueness

N-(3-bromophenyl)oxetan-3-amine is unique due to the combination of the bromophenyl group and the oxetane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

1343257-39-5

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.